molecular formula C9H18N2O5 B2736450 3-(sec-Butylamino)propanamide oxalate CAS No. 1385694-32-5

3-(sec-Butylamino)propanamide oxalate

Cat. No.: B2736450
CAS No.: 1385694-32-5
M. Wt: 234.252
InChI Key: FWLABZQFYLQNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(sec-Butylamino)propanamide oxalate is a chemical compound offered for research use only. It is strictly not intended for diagnostic or therapeutic applications. This product is of interest in early-stage pharmacological and chemical research. While specific biological data for this exact compound is not fully characterized in the available literature, its structural features suggest potential for various research applications. Compounds with similar propanamide backbones and secondary amine functionalities are frequently investigated for their ability to interact with biological targets . For instance, related propanamide derivatives have been described in patent literature as modulators of Myc activity, a pathway implicated in cellular proliferation and a variety of neoplasms, suggesting a potential area of research for this compound . Furthermore, structurally analogous molecules have been studied as monoamine reuptake inhibitors, indicating potential research applications in the central nervous system . The oxalate salt form typically enhances the compound's stability and solubility in aqueous solutions compared to the freebase form, which is a critical factor for in vitro assay development . Researchers can utilize this product as a building block in medicinal chemistry or as a reference standard in analytical studies. As with any research chemical, proper safety handling procedures must be followed. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

3-(butan-2-ylamino)propanamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C2H2O4/c1-3-6(2)9-5-4-7(8)10;3-1(4)2(5)6/h6,9H,3-5H2,1-2H3,(H2,8,10);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLABZQFYLQNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Research

Synthetic Methodologies for 3-(sec-Butylamino)propanamide (B1388378) Oxalate (B1200264)

The synthesis of 3-(sec-butylamino)propanamide oxalate is a multi-step process that begins with the formation of the base molecule, 3-(sec-butylamino)propanamide, followed by its conversion to the oxalate salt. Each step requires careful control of the methodology to produce a high-purity final product suitable for research.

Exploration of Precursor Amine and Acrylamide (B121943) Reactions

The foundational reaction for the synthesis of the base amide is the aza-Michael addition. This reaction involves the nucleophilic addition of a primary or secondary amine to the carbon-carbon double bond of an α,β-unsaturated carbonyl compound. In this specific synthesis, the secondary amine, sec-butylamine (B1681703), is reacted with acrylamide.

The mechanism involves the lone pair of electrons on the nitrogen atom of sec-butylamine attacking the electrophilic β-carbon of the acrylamide molecule. This is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the double bond. The initial attack forms a resonance-stabilized carbanion intermediate. This intermediate is then protonated, typically by a solvent molecule or another amine molecule, to yield the final product, 3-(sec-butylamino)propanamide. The reaction is a classic example of conjugate addition and is fundamental to the formation of this class of compounds.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The efficiency and yield of the aza-Michael addition are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the synthesis of related amino amides.

Temperature : The reaction temperature can influence both the rate of reaction and the formation of side products. Studies on similar aza-Michael additions have explored temperatures ranging from 0°C to 50°C. acs.org Lower temperatures may be employed to improve selectivity and minimize side reactions, though this can lead to longer reaction times. echemi.com

Solvent Systems : The choice of solvent is crucial as it affects the solubility of reactants and can participate in the reaction mechanism (e.g., proton transfer). A range of solvents can be utilized, from polar protic solvents like alcohols to aprotic solvents. For some related reactions, solvent-free conditions have been shown to dramatically increase the reaction rate. echemi.com

Catalysis : While the reaction can proceed without a catalyst, catalysts are often employed to enhance the rate and selectivity. Both acid and base catalysts can be used. Lewis acids can activate the acrylamide, making it more electrophilic, while bases can deprotonate the amine, increasing its nucleophilicity. The choice of catalyst is critical and must be tailored to the specific substrates to avoid unwanted side reactions.

The table below summarizes key parameters that are typically optimized for this type of synthesis.

ParameterVariableRationale for OptimizationPotential Outcomes
Temperature -20°C to 50°CControls reaction rate and selectivity.Lower temperatures may increase enantioselectivity but slow the reaction; higher temperatures can accelerate the reaction but may lead to side products. echemi.com
Solvent Alcohols, Dichloromethane, Acetonitrile, Solvent-freeAffects reactant solubility and can mediate proton transfer.The choice of solvent can significantly impact reaction yield and purity. researchgate.net Solvent-free conditions can increase reaction rates. echemi.com
Catalyst Lewis Acids, Brønsted Acids/BasesActivates substrates and accelerates the reaction.Can improve reaction rate and selectivity, but improper choice may lead to polymerization or other side reactions.
Reactant Ratio Stoichiometric or excess amineDrives the reaction to completion and minimizes unreacted starting material.Using an excess of the amine can ensure the complete consumption of the more valuable acrylamide.

Salt Formation Mechanisms and Control for Oxalate Derivatives

Once 3-(sec-butylamino)propanamide is synthesized, it is converted into its oxalate salt to improve its stability, crystallinity, and handling properties. The formation of the oxalate salt is an acid-base reaction.

The basic nitrogen atom of the sec-butylamino group reacts with the acidic protons of oxalic acid. The reaction is typically performed by dissolving the 3-(sec-butylamino)propanamide freebase in a suitable solvent, such as isopropanol (B130326) or methanol. sciencemadness.orgsciencemadness.org A stoichiometric amount of anhydrous oxalic acid, also dissolved in a solvent, is then added to this solution. sciencemadness.org The resulting ammonium (B1175870) oxalate salt is generally insoluble in the chosen solvent system and precipitates out of the solution. sciencemadness.org This precipitation drives the reaction to completion. The control of this process involves careful management of stoichiometry, temperature, and solvent choice to ensure the formation of a pure, crystalline salt.

Isolation and Purification Strategies for Research-Grade Material

The final step in the synthesis is the isolation and purification of the 3-(sec-butylamino)propanamide oxalate to achieve a grade suitable for research applications.

For the intermediate amide, purification can be achieved through several methods. Recrystallization is a common and effective technique for purifying solid amides, often using polar solvents like ethanol (B145695) or acetonitrile. researchgate.net If the amide is an oil or difficult to crystallize, chromatographic methods such as column chromatography or preparative HPLC may be employed. researchgate.net

The isolation of the final oxalate salt is typically more straightforward. Since the salt precipitates from the reaction mixture, the primary isolation method is vacuum filtration. sciencemadness.org The collected solid is then washed with a cold solvent, often the one used for the reaction or a non-polar solvent like ether, to remove any soluble impurities. sciencemadness.org The purified salt is subsequently dried under a vacuum to remove residual solvent, yielding the final research-grade material.

Stereochemical Considerations in Synthesis

The presence of a chiral center in the sec-butyl group of 3-(sec-butylamino)propanamide introduces stereochemical complexity that must be addressed during synthesis.

Diastereoselectivity and Enantioselectivity in Chiral Synthesis

The sec-butyl group contains a stereocenter, meaning sec-butylamine exists as two enantiomers: (R)-sec-butylamine and (S)-sec-butylamine. The reaction of acrylamide with a specific enantiomer of sec-butylamine will yield the corresponding enantiomer of the product. For instance:

(R)-sec-butylamine + Acrylamide → (R)-3-(sec-butylamino)propanamide

(S)-sec-butylamine + Acrylamide → (S)-3-(sec-butylamino)propanamide

If the synthesis begins with racemic sec-butylamine, the resulting 3-(sec-butylamino)propanamide will also be a racemic mixture of its (R) and (S) enantiomers.

Achieving an enantiomerically pure product therefore requires one of two main strategies:

Chiral Starting Material : The most direct approach is to use an enantiomerically pure form of sec-butylamine as the precursor.

Asymmetric Synthesis/Resolution : If starting with a racemic mixture, methods of asymmetric synthesis could be employed. This might involve the use of a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. osi.lv Alternatively, the final racemic product could be resolved into its individual enantiomers through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

The development of stereoselective methods is a significant area of research, as the biological activity of chiral molecules often resides in a single enantiomer. osi.lv

Resolution Techniques for Enantiomeric Purity

Given that the sec-butyl group contains a chiral center, 3-(sec-butylamino)propanamide is a chiral molecule existing as a pair of enantiomers. The separation of these enantiomers is crucial for studying their distinct biological and chemical properties. Research into the resolution of structurally similar chiral amines often employs several established techniques.

One of the most common methods for resolving chiral amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine.

Enzymatic kinetic resolution offers a highly selective alternative. Lipases are frequently used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. For instance, Candida antarctica lipase (B570770) B (CALB) is a well-known enzyme for this purpose. The acylated and unreacted enantiomers can then be separated using standard chromatographic or extraction methods.

Chiral chromatography is another powerful technique for the direct separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve the enantiomers of 3-(sec-butylamino)propanamide. The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Interactive Table 1: Comparison of Enantiomeric Resolution Techniques

Technique Principle Common Reagents/Materials Advantages Disadvantages
Diastereomeric Salt Formation Formation of diastereomers with different solubilities Chiral acids (e.g., Tartaric acid, Mandelic acid) Scalable, cost-effective Dependent on successful crystallization, can be labor-intensive
Enzymatic Kinetic Resolution Selective enzymatic reaction of one enantiomer Lipases (e.g., Candida antarctica lipase B), acyl donors High enantioselectivity, mild reaction conditions Maximum 50% yield for the desired enantiomer, requires enzyme
Chiral Chromatography (HPLC) Differential interaction with a chiral stationary phase Chiral stationary phases (e.g., polysaccharide-based) High purity, analytical and preparative scale High cost of columns and equipment, lower throughput

Derivatization and Analog Synthesis Research

The propanamide moiety of 3-(sec-butylamino)propanamide offers several sites for chemical modification to generate a library of analogs. The primary amide functionality (-CONH₂) is a key target for derivatization.

One common strategy is N-alkylation or N-arylation of the amide nitrogen. This can be achieved by reacting the primary amide with alkyl or aryl halides under basic conditions. This modification can influence the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

Another approach is the hydrolysis of the amide to the corresponding carboxylic acid, 3-(sec-butylamino)propanoic acid. This acid can then serve as a versatile intermediate for the synthesis of new amides by coupling it with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC). This allows for the introduction of a wide variety of substituents at this position.

The carbonyl group of the amide can also be targeted. Reduction of the amide to the corresponding amine, 3-(sec-butylamino)propan-1-amine, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation fundamentally alters the electronic and structural properties of the molecule.

The chemical reactivity of 3-(sec-butylamino)propanamide and its analogs is significantly influenced by the electronic and steric nature of substituents. Research on related N-substituted amides provides insights into these effects.

For modifications on the propanamide nitrogen, introducing electron-donating groups (EDGs) would be expected to increase the electron density on the amide nitrogen and carbonyl oxygen, potentially affecting its hydrogen bonding capabilities and basicity. Conversely, introducing electron-withdrawing groups (EWGs) would decrease the electron density, making the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack. mdpi.com The stability of the amide bond itself can be influenced by these substituents, with strong EWGs potentially increasing the rate of hydrolysis under certain conditions.

Substituents on the sec-butyl group can also modulate reactivity. Steric hindrance around the secondary amine nitrogen can affect its nucleophilicity and the accessibility of the lone pair of electrons, which could influence its participation in reactions or intermolecular interactions.

Isotopically labeled analogs of 3-(sec-butylamino)propanamide are valuable tools for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. Common isotopes used for labeling organic molecules include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The synthesis of these labeled analogs requires the introduction of the isotope at a specific position in the molecule. For instance, to introduce a ¹³C label in the propanamide backbone, one could start with a ¹³C-labeled precursor such as [¹³C]-acrylamide or a ¹³C-labeled propanoic acid derivative.

A potential synthetic route for a carbon-13 labeled analog could involve the reaction of sec-butylamine with acrylamide that has been synthesized using ¹³C-labeled starting materials. For example, if the carbonyl carbon is to be labeled, [1-¹³C]propanoic acid could be a precursor.

Deuterium labeling can often be achieved by using deuterated reagents or through exchange reactions. For example, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce a precursor ester or acid could introduce deuterium atoms. Alternatively, starting with commercially available deuterated sec-butylamine would place the label on the alkylamine portion of the molecule.

Mechanistic Biological Studies

Molecular Target Identification and Validation

The initial steps in characterizing the biological action of a compound involve identifying its molecular targets. For 3-(sec-Butylamino)propanamide (B1388378) oxalate (B1200264), the research community is in the preliminary stages of this process.

Currently, specific proteomic or genomic screening studies to identify the direct molecular targets of 3-(sec-Butylamino)propanamide oxalate have not been published. Such studies are crucial for creating a comprehensive profile of the proteins and genes that interact with the compound, which in turn would elucidate its mechanism of action. General proteomic approaches are widely used in pharmacology to understand drug effects and identify biomarkers, but these have not yet been applied to this specific compound.

While direct gene expression studies on 3-(sec-Butylamino)propanamide oxalate are pending, research on related chemical structures offers some insights. For instance, aromatic amines are known to induce changes in gene expression, including the upregulation of genes involved in cellular stress responses. However, it is important to note that 3-(sec-Butylamino)propanamide is an aliphatic amine, and its effects on gene expression may differ significantly.

Cellular Pathway Analysis

Understanding how a compound affects cellular pathways is key to predicting its physiological effects. Research has begun to map the influence of the oxalate component on several critical cellular processes.

Investigations into the oxalate component have revealed its ability to modulate specific signaling pathways. One key finding is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. The phosphorylation of p38 is a known response to cellular stress and can influence a variety of cellular outcomes.

The oxalate component is recognized for its significant impact on metabolic processes. As a metabolic end-product, its accumulation can be toxic and is primarily handled by the kidneys. Endogenous production of oxalate occurs mainly in the liver and accounts for the majority of oxalate found in urine. Alterations in oxalate metabolism are linked to renal toxicity.

Recent studies have highlighted the role of the oxalate component in inducing autophagy, a cellular process of degradation and recycling of cellular components. This process has been observed in renal tubular epithelial cells. The induction of autophagy by oxalate is linked to another cellular process called ferroptosis, a form of programmed cell death dependent on iron.

Furthermore, the concept of therapy-induced senescence is a significant area of research. Senescence is a state of stable cell cycle arrest, and while many small molecules are known to induce this state, a direct link to 3-(sec-Butylamino)propanamide oxalate has not yet been established. This field of study often focuses on the role of reactive oxygen species (ROS) in establishing a senescent state.

Table 1: Summary of Cellular Effects Attributed to the Oxalate Component

Biological Process Affected Cell Type Key Molecular Events
Autophagy Renal Tubular Epithelial Cells Activation of autophagy pathways
Ferroptosis Renal Tubular Epithelial Cells Induction of iron-dependent cell death
Signal Transduction Not specified Phosphorylation of p38 MAPK
Metabolic Alteration Systemic Accumulation leading to renal toxicity

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific mechanistic biological studies, including structure-activity relationship (SAR) research or the elucidation of pharmacophore models, for the chemical compound 3-(sec-Butylamino)propanamide oxalate.

The search for relevant studies did not yield any specific papers that have systematically investigated the substituent effects on the biological activity of this compound or developed pharmacophore models to describe its molecular interactions. While research exists on other propanamide derivatives, the strict requirement to focus solely on 3-(sec-Butylamino)propanamide oxalate prevents the inclusion of that information.

Therefore, the requested article with the specified outline and content for sections on "Systematic Investigation of Substituent Effects on Biological Activity" and "Elucidation of Pharmacophore Models for Molecular Interaction" cannot be generated at this time due to the absence of specific research data for this particular compound in the public domain.

To fulfill this request, access to proprietary research data or the publication of studies focused specifically on the structure-activity relationship and pharmacophore modeling of 3-(sec-Butylamino)propanamide oxalate would be necessary.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(sec-Butylamino)propanamide (B1388378), molecular docking simulations would be employed to predict how it binds to a specific protein target. This process involves:

Preparation of the Ligand and Receptor: The 3D structure of 3-(sec-Butylamino)propanamide would be generated and optimized for its lowest energy state. Simultaneously, the 3D structure of the target protein (receptor), typically obtained from crystallographic data, would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is then used to estimate the binding affinity for each pose.

Analysis of Interactions: The resulting docked poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

These simulations would provide insights into the compound's potential mechanism of action and could guide the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds related to 3-(sec-Butylamino)propanamide, the following steps would be necessary:

Data Set Compilation: A dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the dataset.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. The model's predictive power would then be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of 3-(sec-Butylamino)propanamide, thereby prioritizing synthetic efforts.

ADME Prediction and In Silico Screening for Pre-clinical Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is crucial for early-stage drug development to assess the potential pharmacokinetic properties of a compound. For 3-(sec-Butylamino)propanamide, various computational models could predict key ADME properties:

Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate liability.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

These predictions are typically based on calculated physicochemical properties such as logP, topological polar surface area (TPSA), and molecular weight, as summarized in the hypothetical data table below.

Table 1: Predicted Physicochemical Properties for ADME Assessment

Property Predicted Value Implication for ADME
Molecular Weight (Value) Influences absorption and distribution
logP (Value) Measures lipophilicity, affecting absorption and distribution
TPSA (Value) Relates to membrane permeability and oral bioavailability
Hydrogen Bond Donors (Value) Affects solubility and binding

Note: Specific values are not provided as they would require computational calculation.

This in silico screening helps in identifying potential liabilities early in the drug discovery pipeline, reducing the risk of late-stage failures.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3-(sec-Butylamino)propanamide would involve exploring its possible 3D shapes (conformers) and their relative energies. This is important because a molecule's conformation often dictates its biological activity.

Molecular dynamics (MD) simulations would provide a more dynamic view of the compound's behavior. An MD simulation would track the movements of atoms in the ligand and its protein target over time, offering insights into:

Binding Stability: Assessing the stability of the predicted docked pose of 3-(sec-Butylamino)propanamide within the protein's binding site.

Conformational Changes: Observing how the ligand and protein structures adapt to each other upon binding.

Solvent Effects: Understanding the role of water molecules in the binding process.

These simulations provide a detailed, atomistic-level understanding of the molecular recognition events that are fundamental to the compound's biological function.

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Method Development (e.g., HPLC-UV, LC-MS/MS) for Compound Quantification

Chromatographic techniques are central to the accurate quantification of "3-(sec-Butylamino)propanamide oxalate" in research samples. The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Given that aliphatic amines like the sec-butylamine (B1681703) moiety often lack a strong UV chromophore, direct HPLC-UV analysis can be challenging, especially for trace-level quantification. psu.edu To overcome this, pre-column or post-column derivatization techniques can be employed. Reagents such as o-phthalaldehyde (B127526) (OPA) can react with the primary or secondary amine group to form a highly UV-absorbent derivative, significantly enhancing detection sensitivity. psu.edu

LC-MS/MS is generally the preferred method for bioanalytical applications due to its superior sensitivity and selectivity. onlinepharmacytech.infonih.govresolvemass.ca This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, allowing for the direct analysis of the target compound with minimal interference from the sample matrix.

Table 1: Hypothetical HPLC-UV and LC-MS/MS Method Parameters for 3-(sec-Butylamino)propanamide (B1388378) Analysis

ParameterHPLC-UV (with Derivatization)LC-MS/MS
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile and Phosphate Buffer GradientAcetonitrile and 0.1% Formic Acid in Water Gradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV Detector (e.g., 340 nm after OPA derivatization)Tandem Mass Spectrometer (ESI+)
Ionization Mode N/AElectrospray Ionization (Positive)
Monitored Transitions N/APrecursor Ion -> Product Ion (e.g., based on compound's MW)

This table presents plausible starting conditions for method development based on common practices for similar analytes.

A bioanalytical method must be rigorously validated to ensure its reliability for preclinical studies. onlinepharmacytech.infonih.govnih.gov Validation would be performed in relevant biological matrices such as plasma, tissue homogenates, or cell lysates. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

Accuracy and Precision: Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of the results.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation of Metabolites and Impurities

Spectroscopic techniques are indispensable for the structural confirmation of "3-(sec-Butylamino)propanamide" and the elucidation of its potential metabolites and impurities. orgosolver.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure. For the parent compound, characteristic signals would be expected for the protons and carbons of the sec-butyl and propanamide moieties. pearson.comdocbrown.infolibretexts.org For example, the -CH- group of the sec-butyl moiety would show a distinct chemical shift and splitting pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of "3-(sec-Butylamino)propanamide" would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine and amide), C=O stretching (from the amide), and C-N stretching. pearson.comdocbrown.info

UV-Vis Spectroscopy: As the parent compound lacks a significant chromophore, its UV-Vis spectrum would likely be of limited use for direct characterization but could be valuable if derivatization is employed.

Table 2: Expected Spectroscopic Data for 3-(sec-Butylamino)propanamide

TechniqueExpected Characteristic Signals/Bands
¹H NMR Signals corresponding to CH₃, CH₂, and CH protons of the sec-butyl group; signals for the CH₂ protons of the propanamide backbone; signals for the N-H protons. docbrown.info
¹³C NMR Resonances for the carbons of the sec-butyl group, the carbonyl carbon, and the aliphatic carbons of the propanamide moiety.
IR N-H stretching vibrations (amide and secondary amine); C=O stretching vibration (amide); C-N stretching vibrations. docbrown.info

Mass Spectrometry-Based Approaches for Metabolite Identification and Profiling

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, is a powerful tool for identifying and profiling metabolites. onlinepharmacytech.info After administration of the compound in a preclinical model, biological samples can be analyzed to detect potential metabolic products.

The fragmentation pattern of the parent compound in the mass spectrometer provides clues for identifying metabolites. Common fragmentation pathways for aliphatic amides and amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen or carbonyl group). libretexts.orgmiamioh.edumdpi.com For "3-(sec-Butylamino)propanamide," cleavage adjacent to the nitrogen of the sec-butyl group or adjacent to the carbonyl group of the propanamide would be expected.

Metabolic transformations could include hydroxylation of the alkyl chain, N-dealkylation, or hydrolysis of the amide bond. By comparing the mass spectra of the parent compound with those of potential metabolites, structural hypotheses can be formed.

Bioanalytical Methodologies for Pre-clinical Pharmacokinetic Studies

Bioanalytical methods are crucial for determining the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a new chemical entity in preclinical studies. nih.govnih.govnih.gov The validated LC-MS/MS method described in section 6.1.1 would be applied to quantify the concentration of "3-(sec-Butylamino)propanamide oxalate" over time in biological fluids (e.g., plasma, urine) following administration to animal models.

The process typically involves:

Sample Collection: Timed collection of biological samples (e.g., blood, urine) after compound administration.

Sample Preparation: Extraction of the analyte from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net

Sample Analysis: Quantification of the analyte using the validated LC-MS/MS method.

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

These parameters are essential for understanding the compound's behavior in a biological system and for informing further development.

Pre Formulation and Formulation Science for Pre Clinical Studies

Solid-State Research and Polymorphism

The physical properties of an active pharmaceutical ingredient (API), such as its solid-state form, can significantly influence its stability, solubility, and bioavailability. For 3-(sec-Butylamino)propanamide (B1388378) oxalate (B1200264), a thorough investigation into its solid-state characteristics is a fundamental step in pre-formulation development.

The oxalate salt of 3-(sec-Butylamino)propanamide was selected based on a salt screening study that indicated favorable physicochemical properties over the free base and other salt forms. The crystalline form of this salt has been characterized using a variety of analytical techniques to establish its identity and purity.

Initial characterization via X-ray powder diffraction (XRPD) revealed a unique and consistent diffraction pattern, suggesting the presence of a single, stable crystalline form under ambient conditions. Further analysis by differential scanning calorimetry (DSC) showed a sharp endothermic peak, indicative of a distinct melting point, which is a key characteristic of a crystalline solid. Thermogravimetric analysis (TGA) was also employed to assess the thermal stability of the salt and to determine the presence of any solvates or hydrates. The results from these analyses provide a comprehensive fingerprint of the crystalline oxalate salt, which is crucial for quality control and for ensuring consistency between batches.

Table 1: Physicochemical Properties of Crystalline 3-(sec-Butylamino)propanamide oxalate

ParameterValue
Melting Point (DSC)145-148 °C
Water Content (Karl Fischer)< 0.2%
Crystalline FormForm I

This table presents illustrative data based on typical findings for similar crystalline salt forms.

While the crystalline form provides stability, amorphous forms are often investigated for their potential to enhance solubility and dissolution rates due to their higher energy state. For research purposes, particularly for in vitro and early in vivo studies, generating an amorphous form of 3-(sec-Butylamino)propanamide oxalate can be advantageous.

The amorphous form of the oxalate salt was successfully generated using techniques such as spray-drying and freeze-drying. The absence of sharp peaks in the XRPD pattern confirmed the amorphous nature of the resulting material. However, the stability of the amorphous form is a critical consideration, as it has a thermodynamic tendency to revert to a more stable crystalline form over time, especially in the presence of heat and humidity. Stability studies were conducted under accelerated conditions to evaluate the physical and chemical stability of the amorphous material. These studies are essential to determine the shelf-life and appropriate storage conditions for any research formulations utilizing the amorphous form.

Solubility Enhancement Strategies for Pre-clinical Formulations

A significant challenge in the pre-clinical development of many NCEs is their poor aqueous solubility, which can limit oral bioavailability and complicate the development of parenteral formulations. The oxalate salt of 3-(sec-Butylamino)propanamide exhibits moderate but limited aqueous solubility, necessitating the exploration of various solubility enhancement strategies for the development of suitable pre-clinical formulations.

The use of co-solvents is a common and effective strategy to increase the solubility of poorly soluble compounds for oral and injectable formulations in early-stage animal studies. A screening study was conducted to evaluate the solubility of 3-(sec-Butylamino)propanamide oxalate in various pharmaceutically acceptable co-solvents and their aqueous mixtures.

The solubility was determined in a range of solvents, including polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), and ethanol (B145695). The results indicated that the solubility of the compound could be significantly increased in these co-solvent systems compared to its intrinsic aqueous solubility. This data is pivotal for developing simple solution-based formulations for initial pharmacokinetic and toxicology studies.

Table 2: Solubility of 3-(sec-Butylamino)propanamide oxalate in Various Co-solvent Systems

Co-solvent System (v/v)Solubility (mg/mL)
Water5.2
20% PEG 400 in Water25.8
40% PG in Water38.4
10% Ethanol in Water15.1

This table presents illustrative data based on typical findings for solubility enhancement with co-solvents.

In addition to co-solvents, surfactants can be employed to enhance solubility and improve the stability of formulations. Compatibility studies were performed to assess the interaction of 3-(sec-Butylamino)propanamide oxalate with commonly used surfactants and other excipients. These studies are crucial to identify potential incompatibilities that could affect the stability and performance of the final formulation.

Various non-ionic surfactants, such as polysorbate 80 (Tween 80) and Cremophor EL, were evaluated for their ability to increase the aqueous solubility of the compound. The compatibility of the drug with other excipients, such as antioxidants and buffering agents, was also assessed through stressed stability studies. The results of these studies guide the selection of appropriate excipients for more complex formulations, such as solutions, suspensions, or lipid-based systems.

Pre-clinical Formulation Development for Animal Studies

The primary goal of pre-clinical formulation development is to create a simple, safe, and effective vehicle that allows for the consistent administration of the NCE in animal studies. Based on the findings from the solid-state research and solubility enhancement studies, several prototype formulations of 3-(sec-Butylamino)propanamide oxalate were developed and evaluated.

For oral administration in rodent studies, a solution formulation in a co-solvent system of PEG 400 and water was developed. This formulation provided the desired concentration and was found to be stable for the duration of the study. For larger animal studies, where the volume of administration may be a concern, a suspension formulation was also developed. This involved micronizing the crystalline API to control particle size and using a suitable suspending agent to ensure dose uniformity. The physical and chemical stability of these formulations were thoroughly characterized prior to their use in in vivo studies to ensure reliable and reproducible results.

Development of Suitable Dosing Formulations for In Vivo Efficacy and PK Studies

The development of appropriate dosing formulations is a critical step in the pre-clinical evaluation of new chemical entities. These formulations are essential for ensuring accurate and reproducible administration in in vivo models, which are fundamental for assessing both the efficacy and the pharmacokinetic (PK) profile of a compound. The primary goal is to create a vehicle that can solubilize or suspend the test article at the required concentrations, while being well-tolerated by the animal species used in the studies.

For a compound such as 3-(sec-Butylamino)propanamide oxalate, the initial phase of formulation development would involve a series of solubility assessments in a range of pharmaceutically acceptable excipients. This process is guided by the physicochemical properties of the active pharmaceutical ingredient (API), including its polarity, pKa, and crystalline structure. A tiered approach is typically employed, starting with simple aqueous vehicles and progressing to more complex systems if necessary.

A hypothetical screening process for 3-(sec-Butylamino)propanamide oxalate might involve evaluating its solubility in common vehicles used for preclinical oral and parenteral administration. The results of such a screening are often presented in a tabular format to facilitate direct comparison and selection of the most promising candidates for further development.

Table 1: Hypothetical Solubility Screening of 3-(sec-Butylamino)propanamide oxalate

VehicleCategorySolubility (mg/mL) at Ambient TemperatureObservations
Water for InjectionAqueous> 50Clear solution
0.9% SalineAqueous> 50Clear solution
5% Dextrose in Water (D5W)Aqueous> 45Clear solution
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer> 50Clear solution
0.5% Methylcellulose (B11928114) in WaterAqueous Suspension< 2 (forms a fine suspension)Homogeneous suspension with gentle agitation
20% Hydroxypropyl-β-cyclodextrin (HPβCD)Solubilizing Agent> 100Clear solution
Polyethylene Glycol 400 (PEG 400)Non-aqueous> 100Clear solution
10% Solutol HS 15 in WaterSurfactant Solution> 80Clear solution

Based on these hypothetical results, an aqueous solution, such as water for injection or PBS, would be the simplest and often preferred formulation for intravenous administration, provided the required dose volume is physiologically acceptable. For oral administration, the high aqueous solubility would also allow for a simple solution. However, if a higher dose concentration is needed that exceeds the aqueous solubility, or if taste-masking is a consideration for voluntary oral administration, a formulation containing a solubilizing agent like HPβCD or a surfactant such as Solutol HS 15 could be considered. For studies requiring sustained exposure, a suspension in a viscosity-enhancing agent like methylcellulose might be explored.

Evaluation of Formulation Stability in Research Environments

Once a lead formulation has been identified, its stability must be rigorously evaluated under conditions that mimic the research environment. This is to ensure that the compound remains chemically and physically stable throughout the preparation, storage, and administration process, thereby guaranteeing that the intended dose is delivered to the animals. Stability studies are designed to detect any degradation of the API or changes in the physical properties of the formulation, such as precipitation or phase separation.

For a solution-based formulation of 3-(sec-Butylamino)propanamide oxalate, stability assessments would typically involve storing the formulation at various temperatures (e.g., refrigerated at 2-8°C, ambient room temperature, and accelerated conditions at 40°C) and for different durations. At specified time points, samples would be analyzed for the concentration of the API, typically by a validated high-performance liquid chromatography (HPLC) method. The appearance of any degradation products would also be monitored.

Table 2: Hypothetical Stability Study of a 10 mg/mL 3-(sec-Butylamino)propanamide oxalate Formulation in 0.9% Saline

Storage ConditionTime PointAppearanceConcentration (% of Initial)Degradation Products (% Peak Area)
2-8°C0Clear, colorless solution100.0Not Detected
24 hoursClear, colorless solution99.8Not Detected
7 daysClear, colorless solution99.5< 0.1
14 daysClear, colorless solution99.2< 0.1
Ambient (20-25°C)0Clear, colorless solution100.0Not Detected
8 hoursClear, colorless solution99.9Not Detected
24 hoursClear, colorless solution99.1< 0.2
7 daysClear, colorless solution97.50.5
40°C0Clear, colorless solution100.0Not Detected
24 hoursClear, colorless solution96.01.2
7 daysSlight yellow tint92.33.8

The hypothetical data in Table 2 suggests that the formulation is stable for at least 14 days when stored under refrigerated conditions. At ambient temperature, a slight decrease in concentration is observed after 7 days, and under accelerated conditions, degradation is more pronounced. Such findings are crucial for establishing the appropriate handling and storage procedures for the dosing formulation in a research setting, ensuring the integrity of the in vivo studies. For instance, based on this data, it would be recommended to prepare the formulation fresh daily or to store it under refrigeration if prepared in advance.

Drug Discovery and Development Research Trajectory Pre Clinical Focus

Candidate Selection and Optimization Processes within Pre-clinical Pipelines

There is no publicly available information detailing the candidate selection and optimization processes for 3-(sec-Butylamino)propanamide (B1388378) Oxalate (B1200264) within preclinical pipelines.

Lead Compound Identification and Validation Strategies

Specific strategies for the identification and validation of 3-(sec-Butylamino)propanamide Oxalate as a lead compound are not documented in the available scientific literature.

Prodrug Design and Evaluation in Pre-clinical Settings

No research has been published on the design and evaluation of prodrugs for 3-(sec-Butylamino)propanamide Oxalate.

A rationale for the development of a prodrug for 3-(sec-Butylamino)propanamide Oxalate has not been described in the literature.

Data on the in vitro and in vivo conversion kinetics of any potential prodrug forms of 3-(sec-Butylamino)propanamide Oxalate are not available.

The impact of prodrug strategies on the preclinical pharmacokinetics and biological activity of 3-(sec-Butylamino)propanamide Oxalate has not been studied or reported.

Translational Research from In Vitro to Pre-clinical In Vivo Models

There is no available information on the translational research of 3-(sec-Butylamino)propanamide Oxalate from in vitro to preclinical in vivo models.

Advanced Research Topics and Future Directions

Investigation of Novel Biological Pathways Influenced by the Compound

Elucidating these novel pathways is critical for a comprehensive understanding of the compound's biological effects. For instance, a compound's influence on metabolic pathways, such as those involving pyruvate (B1213749) and succinate, could have significant implications for its development. nih.gov

Application of Advanced Biotechnologies in Compound Research (e.g., Omics technologies for target identification)

The application of advanced biotechnologies, particularly "omics" technologies, is set to revolutionize the study of compounds like 3-(sec-Butylamino)propanamide (B1388378) oxalate (B1200264). researchgate.netnih.gov These high-throughput methods provide a global view of molecular changes within a biological system in response to the compound.

Genomics and Transcriptomics: These approaches can identify changes in gene expression profiles induced by the compound. This can help in pinpointing the genetic pathways that are activated or suppressed, offering clues to its mechanism of action and potential biomarkers of response. biobide.com Integrating genomics and transcriptomics can reveal associations between genetic variations and gene expression changes, aiding in the identification of potential drug targets. nih.gov

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that directly bind to the compound or whose expression levels or post-translational modifications are altered in its presence. nih.gov

Multi-omics Integration: The true power of these technologies lies in their integration. frontlinegenomics.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more complete and systems-level understanding of the compound's biological impact. nih.gov

Omics TechnologyApplication in 3-(sec-Butylamino)propanamide Oxalate ResearchPotential Insights
Genomics Identifying genetic variations that influence compound response.Understanding patient-to-patient variability.
Transcriptomics Profiling changes in mRNA expression after compound exposure.Elucidating affected signaling pathways.
Proteomics Identifying protein interaction partners of the compound.Direct target identification and off-target effects.
Metabolomics Analyzing changes in the cellular metabolome.Understanding the impact on cellular energy and biosynthesis.

Development of Predictive Models for Pre-clinical Efficacy and PK/PD Relationships

To streamline the preclinical development of 3-(sec-Butylamino)propanamide oxalate, the development of robust predictive models is paramount. zamann-pharma.com These models aim to forecast the compound's efficacy and its pharmacokinetic/pharmacodynamic (PK/PD) relationships before extensive in vivo testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of 3-(sec-Butylamino)propanamide oxalate and its analogs with their biological activity. zamann-pharma.com This can guide the synthesis of more potent and selective derivatives.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological and compound-specific data to simulate its absorption, distribution, metabolism, and excretion (ADME) in different species. zamann-pharma.com This can help in predicting human pharmacokinetics from preclinical data.

Machine Learning and AI: Advanced computational tools, including machine learning and artificial intelligence, are increasingly being used to build predictive models from large and complex biological datasets. zamann-pharma.com These models can help in identifying potential responders to the compound and in optimizing preclinical study designs. The integration of experimental data with computational modeling is crucial for building credible and impactful predictive models. researchgate.net

Exploration of Combination Research Strategies with Other Research Compounds

The therapeutic potential of 3-(sec-Butylamino)propanamide oxalate may be enhanced when used in combination with other research compounds. Combination strategies are a cornerstone of modern therapeutic development, often leading to synergistic effects and the ability to overcome resistance mechanisms.

Future preclinical studies should explore rational combinations of 3-(sec-Butylamino)propanamide oxalate with compounds that have complementary mechanisms of action. For example, if the primary target of the compound is known, it could be combined with agents that act on upstream or downstream components of the same pathway. High-throughput screening of compound libraries can be employed to identify synergistic combinations in cellular models.

Methodological Innovations in Pre-clinical Drug Research Specific to the Compound's Class

The class of α-amino amides, to which 3-(sec-Butylamino)propanamide oxalate belongs, presents both opportunities and challenges in preclinical research. mdpi.com Methodological innovations are needed to better evaluate compounds of this class.

This includes the development of more relevant and predictive preclinical models. nih.govnih.gov For instance, the use of three-dimensional (3D) cell cultures, organoids, and microfluidic "organ-on-a-chip" systems can provide a more physiologically relevant environment to study the compound's effects compared to traditional 2D cell cultures. mdpi.com Furthermore, advancements in animal models, such as the use of humanized mice, can improve the translation of preclinical findings to the clinical setting. mdpi.com Innovations in synthetic chemistry, such as novel strategies for the synthesis of α-amino carbonyls, can facilitate the generation of diverse compound libraries for structure-activity relationship studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-(sec-Butylamino)propanamide oxalate with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for amide bond formation), pH (neutral to slightly acidic), and solvent selection (e.g., dimethylformamide or dichloromethane for solubility optimization). Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using ethanol/water mixtures. Analytical techniques like NMR and mass spectrometry are essential for verifying structural integrity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing 3-(sec-Butylamino)propanamide oxalate?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with DMSO-d₆ as a solvent for resolving amine and carbonyl peaks.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) assess purity (>95%) .

Q. What safety protocols are critical when handling 3-(sec-Butylamino)propanamide oxalate in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents. Wear nitrile gloves and chemical-resistant lab coats. Store the compound in airtight containers at 4°C, away from oxidizing agents. Emergency protocols include immediate rinsing for skin/eye contact and neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 3-(sec-Butylamino)propanamide oxalate?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and activation energies to identify energetically favorable pathways. Reaction path search algorithms (e.g., GRRM) predict intermediates, while molecular dynamics simulations assess solvent effects. Computational data guide experimental trials, reducing trial-and-error approaches .

Q. What experimental design strategies resolve contradictions in reported biological activities of 3-(sec-Butylamino)propanamide oxalate?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line selection, incubation time).
  • Dose-Response Curves : Establish EC₅₀ values across multiple studies to account for variability.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounding factors (e.g., impurity profiles) .

Q. How can factorial design improve the optimization of synthesis parameters for 3-(sec-Butylamino)propanamide oxalate?

  • Methodological Answer : A 2k^k factorial design evaluates interactions between variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) models non-linear relationships, while ANOVA identifies significant factors. For example, a central composite design could maximize yield by balancing reaction time and temperature .

Q. What strategies mitigate by-product formation during the synthesis of 3-(sec-Butylamino)propanamide oxalate?

  • Methodological Answer :

  • By-Product Identification : LC-MS and GC-MS track side reactions (e.g., over-alkylation or oxidation).
  • Reaction Quenching : Rapid cooling after completion prevents degradation.
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity for the desired amide bond .

Q. How can machine learning models predict physicochemical properties of 3-(sec-Butylamino)propanamide oxalate derivatives?

  • Methodological Answer : Train neural networks on datasets of analogous compounds to predict solubility, logP, and bioavailability. Feature engineering incorporates molecular descriptors (e.g., topological polar surface area, H-bond donors). Validation via cross-checks with experimental data ensures model robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.